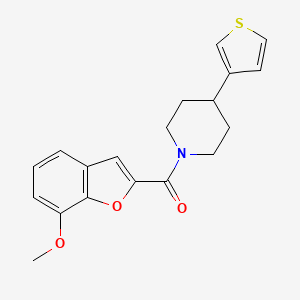

![molecular formula C14H21NO4S B6503321 N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamide CAS No. 1396746-04-5](/img/structure/B6503321.png)

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamide, also known as N-acetyl-L-cysteine (NAC), is a derivative of the amino acid cysteine. It is a sulfur-containing compound that has been used in a variety of scientific research applications due to its ability to act as an antioxidant, anti-inflammatory, and anti-apoptotic agent. NAC has been studied for its potential to treat or prevent a variety of conditions, including cancer, HIV/AIDS, and neurological disorders.

Scientific Research Applications

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine has been used in a variety of scientific research applications. It has been studied for its potential to treat or prevent a variety of conditions, including cancer, HIV/AIDS, and neurological disorders. NAC has also been studied for its potential to reduce the effects of oxidative stress and improve the efficacy of chemotherapy drugs. Additionally, NAC has been studied for its potential to prevent or reduce the risk of certain types of liver damage.

Mechanism of Action

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine works by increasing the levels of the antioxidant glutathione. Glutathione is an important antioxidant that helps to protect cells from damage caused by free radicals and other toxins. NAC also helps to reduce inflammation and apoptosis, which are processes involved in the development of many diseases.

Biochemical and Physiological Effects

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory effects, NAC has been shown to increase the levels of the neurotransmitter dopamine, which is involved in the regulation of mood and behavior. NAC has also been shown to reduce levels of the stress hormone cortisol, which is associated with increased risk of depression and anxiety.

Advantages and Limitations for Lab Experiments

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine is a relatively safe and non-toxic compound that can be used in laboratory experiments. It is relatively easy to obtain and synthesize, and it can be stored for long periods of time without significant degradation. However, NAC can be toxic at high doses, and it can interfere with certain laboratory tests.

Future Directions

There are many potential future directions for research involving N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine. For example, further research could explore the potential of NAC to treat or prevent a variety of conditions, including cancer, HIV/AIDS, and neurological disorders. Additionally, research could be conducted to investigate the potential of NAC to reduce the risk of certain types of liver damage. Finally, further research could explore the potential of NAC to reduce the effects of oxidative stress and improve the efficacy of chemotherapy drugs.

Synthesis Methods

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine can be synthesized by acetylation of L-cysteine with acetic anhydride. This reaction is catalyzed by pyridine and proceeds in two steps. First, the pyridine catalyzes the formation of a mixed anhydride between the acetic anhydride and the cysteine. The second step is the formation of the N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine product from the mixed anhydride.

properties

IUPAC Name |

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-(3-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c1-14(17,10-20-3)9-15-13(16)8-19-12-6-4-5-11(7-12)18-2/h4-7,17H,8-10H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZJGZKLZNGRAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)COC1=CC=CC(=C1)OC)(CSC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(3-methoxyphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

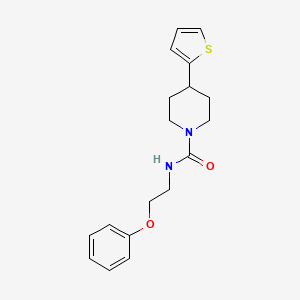

![2-(naphthalen-1-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6503243.png)

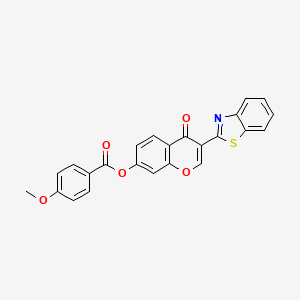

![3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6503274.png)

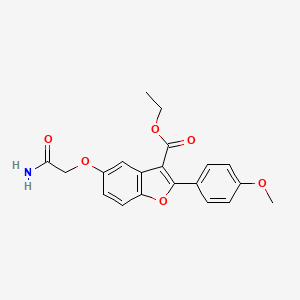

![(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B6503281.png)

![N'-[2-(methylsulfanyl)phenyl]-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B6503294.png)

![1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea](/img/structure/B6503302.png)

![1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea](/img/structure/B6503308.png)

![2-(4-{[4-(thiophen-3-yl)piperidin-1-yl]sulfonyl}phenyl)-1lambda6,2-thiazinane-1,1-dione](/img/structure/B6503315.png)

![methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B6503324.png)

![N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide](/img/structure/B6503337.png)

![N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide](/img/structure/B6503348.png)